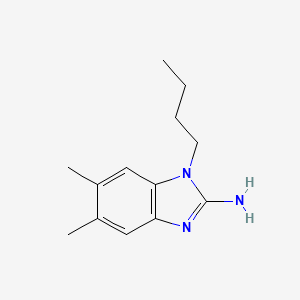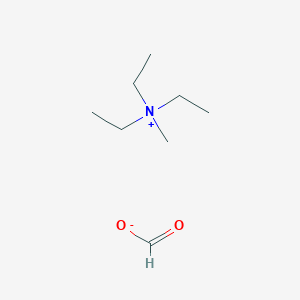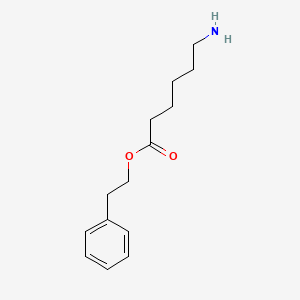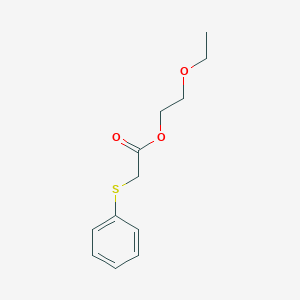
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with butyl and dimethyl substituents, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and substitution reactions. One common method is the reaction of 5,6-dimethyl-o-phenylenediamine with butyl isocyanate under reflux conditions to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates, followed by cyclization and functionalization steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of butyl and dimethyl groups can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
5,6-Dimethyl-1H-benzimidazol-2-amine: Lacks the butyl group, which can affect its chemical properties and biological activities.
1-Butyl-1H-benzimidazol-2-amine: Lacks the dimethyl groups, which can influence its reactivity and interactions with biological targets.
1-Butyl-5-methyl-1H-benzimidazol-2-amine: Contains only one methyl group, which can alter its chemical behavior and biological effects.
Uniqueness
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is unique due to the presence of both butyl and dimethyl substituents, which can enhance its stability, bioavailability, and biological activity. These structural features can make it a valuable compound for various scientific and industrial applications.
特性
| 141211-27-0 | |
分子式 |
C13H19N3 |
分子量 |
217.31 g/mol |
IUPAC名 |
1-butyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-4-5-6-16-12-8-10(3)9(2)7-11(12)15-13(16)14/h7-8H,4-6H2,1-3H3,(H2,14,15) |
InChIキー |
OKUJNTOCGNYHCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=C(C(=C2)C)C)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)

![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/no-structure.png)


![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)

